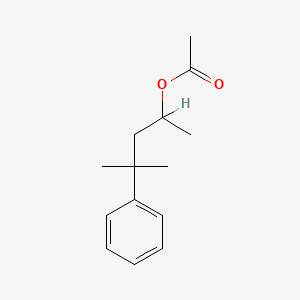

4-Methyl-4-phenyl-2-pentyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-4-phenyl-2-pentyl acetate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is known for its floral, fresh green, and woody balsamic odor, making it a valuable component in the fragrance industry . The compound is also referred to by various names, including 1,3-dimethyl-3-phenylbutyl acetate and benzenepropanol, alpha, gamma, gamma-trimethyl-, acetate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate typically involves the esterification of 1,3-dimethyl-3-phenylbutanol with acetic acid or acetic anhydride . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-4-phenyl-2-pentyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 1,3-dimethyl-3-phenylbutanol and acetic acid.

Oxidation: Corresponding carboxylic acids.

Reduction: 1,3-dimethyl-3-phenylbutanol.

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

One of the primary applications of 4-Methyl-4-phenyl-2-pentyl acetate is in the fragrance industry. Its unique scent profile makes it a valuable ingredient in perfumery.

Fragrance Composition

- Characteristics : The compound exhibits a strong floral scent with a hint of fruitiness, making it suitable for use in perfumes, scented candles, and air fresheners.

- Usage Proportion : Typically used at concentrations ranging from 1% to 5% in fragrance formulations to impart desired olfactory notes.

Case Studies

-

Perfume Development :

- A study conducted by fragrance manufacturers demonstrated that incorporating this compound enhanced the overall fragrance complexity of a floral perfume blend, resulting in a more appealing product to consumers.

-

Scented Products :

- Research on scented candles revealed that formulations containing this compound produced longer-lasting fragrances compared to those without it, showcasing its effectiveness as a scent fixative.

Cosmetic Applications

In addition to its use in fragrances, this compound is also utilized in cosmetic products.

Skin Care Products

- Functionality : Acts as a fragrance component in lotions and creams, providing a pleasant aroma while enhancing the user experience.

- Safety Profile : Toxicological assessments indicate that the compound is safe for use in cosmetic formulations when used within recommended limits.

Industrial Applications

The compound's properties extend beyond personal care products into industrial applications.

Cleaning Products

This compound is incorporated into cleaning agents for its pleasant scent and ability to mask unpleasant odors associated with cleaning chemicals.

Formulations

| Application | Concentration Range | Benefits |

|---|---|---|

| Fragrance | 1% - 5% | Enhances scent complexity |

| Cosmetics | <1% | Provides pleasant aroma |

| Cleaning Products | <2% | Masks unpleasant odors |

Toxicological Studies

Research into the safety of this compound has been conducted to ensure its safe usage across various applications. Toxicological evaluations have shown:

- Genotoxicity : Studies indicate no significant genotoxic effects at concentrations typically used in consumer products.

- Repeated Dose Toxicity : Long-term exposure studies demonstrate no adverse health effects when used within established safety limits.

Mecanismo De Acción

The mechanism of action of 4-Methyl-4-phenyl-2-pentyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic odor . The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell .

Comparación Con Compuestos Similares

Similar Compounds

Methylisoamyl acetate: Known for its fruity odor, commonly used in flavorings and fragrances.

Methylisobutylcarbinol acetate: Another ester with a pleasant odor, used in similar applications.

1,3-Dimethylbutyl acetate: Shares structural similarities and is used in the fragrance industry.

Uniqueness

4-Methyl-4-phenyl-2-pentyl acetate stands out due to its unique combination of floral, fresh green, and woody balsamic odor, making it particularly valuable in creating complex fragrance profiles .

Propiedades

Número CAS |

68083-58-9 |

|---|---|

Fórmula molecular |

C14H20O2 |

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

(4-methyl-4-phenylpentan-2-yl) acetate |

InChI |

InChI=1S/C14H20O2/c1-11(16-12(2)15)10-14(3,4)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |

Clave InChI |

MXIGGIZQUGDKAP-UHFFFAOYSA-N |

SMILES |

CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |

SMILES canónico |

CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |

Key on ui other cas no. |

68083-58-9 |

Sinónimos |

1,3-dimethyl-3-phenylbutyl acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.